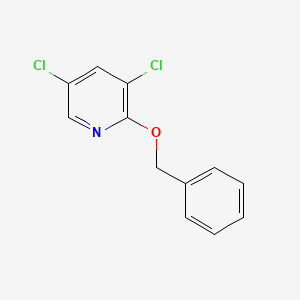
1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12ClF3O2 It is a derivative of benzene, featuring a butoxy group, a chlorine atom, and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 1-butoxy-3-chloro-5-nitrobenzene, followed by reduction and subsequent trifluoromethoxylation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butoxy-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Such as enzymes or receptors that it binds to or modifies.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Butoxy-3-chloro-5-fluorobenzene: Differing by the presence of a fluorine atom instead of a trifluoromethoxy group.
1-Butoxy-3-chloro-5-methoxybenzene: Differing by the presence of a methoxy group instead of a trifluoromethoxy group.
Uniqueness: The trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Propiedades
IUPAC Name |
1-butoxy-3-chloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTBSDCWDZQNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine](/img/structure/B8031840.png)
![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)
